molecular formula C12H9Cl2NO B1629632 (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol CAS No. 887974-17-6

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol

Cat. No.: B1629632
CAS No.: 887974-17-6
M. Wt: 254.11 g/mol
InChI Key: XQZHYDQFLRPEIY-UHFFFAOYSA-N
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Description

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol: is a chemical compound characterized by the presence of a pyridine ring substituted with a 3,5-dichlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the chlorine atoms on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structural features may contribute to its activity as a therapeutic agent.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (5-(3,5-Dichlorophenyl)pyridin-2-yl)methanol
  • (5-(3,5-Dichlorophenyl)pyridin-4-yl)methanol
  • (5-(3,5-Dichlorophenyl)pyridin-3-yl)ethanol

Comparison: Compared to its analogs, (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is unique due to the position of the methanol group on the pyridine ring. This positional difference can influence the compound’s reactivity, stability, and overall properties. The presence of the 3,5-dichlorophenyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZHYDQFLRPEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647009
Record name [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-17-6
Record name [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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